molecular formula C23H23N5O4 B11139392 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11139392
M. Wt: 433.5 g/mol
InChI Key: UTEAHUKHISXGIU-UHFFFAOYSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenyl acetonitrile using hydrogen in the presence of a catalyst.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the dipyrido[1,2-a:2’,3’-d]pyrimidine core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Another compound with a similar phenethylamine backbone but different substituents.

Uniqueness

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This uniqueness contributes to its diverse range of applications and potential biological activity.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O4/c1-25-22(29)15-13-16-21(26-19-6-4-5-10-27(19)23(16)30)28(20(15)24)11-9-14-7-8-17(31-2)18(12-14)32-3/h4-8,10,12-13,24H,9,11H2,1-3H3,(H,25,29)

InChI Key

UTEAHUKHISXGIU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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